2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(2-hydroxyphenyl)acetamide is a chemical compound with the molecular formula C8H6Cl3NO2. It is known for its unique structure, which includes a trichloromethyl group and a hydroxyphenyl group attached to an acetamide backbone. This compound is often used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide typically involves the reaction of 2-hydroxyaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Hydroxyaniline+Trichloroacetyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is typically stirred and maintained at a specific temperature to ensure complete reaction. After the reaction, the product is purified through recrystallization or other suitable methods to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dichloromethyl or monochloromethyl derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-N-(2-hydroxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trichloromethyl group can participate in various chemical reactions. These interactions can affect the function of enzymes and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N-(2,6-diethylphenyl)acetamide
- 2,2,2-Trichloro-N-(4-isopropylphenyl)acetamide
- 2,2,2-Trichloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
Uniqueness
2,2,2-Trichloro-N-(2-hydroxyphenyl)acetamide is unique due to the presence of both a hydroxyphenyl group and a trichloromethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,2,2-trichloro-N-(2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXWMSQWAFAZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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